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  • Product: 2-(Oxepan-4-yl)acetic acid
  • CAS: 1368356-50-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Oxepan-4-yl)acetic acid (CAS 1368356-50-6)

For Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a comprehensive overview of 2-(Oxepan-4-yl)acetic acid, a heterocyclic compound with potential applications in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-(Oxepan-4-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from commercial suppliers, spectral databases of analogous structures, and established chemical principles. This approach allows for a robust estimation of its physicochemical properties, a plausible synthetic route, and an informed discussion of its potential biological relevance. All predicted data and proposed methodologies are clearly identified as such, providing a transparent and practical resource for researchers.

Molecular Structure and Physicochemical Properties

2-(Oxepan-4-yl)acetic acid possesses a unique structural architecture, incorporating a seven-membered oxepane ring linked to an acetic acid moiety via a methylene bridge at the 4-position. This combination of a flexible, polar cyclic ether and an acidic functional group suggests potential for interesting biological activities and desirable pharmacokinetic properties.

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Hydrolysis A Oxepan-4-one C Ethyl 2-(oxepan-4-ylidene)acetate A->C Toluene, Reflux B Ethyl (triphenylphosphoranylidene)acetate B->C D Ethyl 2-(oxepan-4-ylidene)acetate F Ethyl 2-(oxepan-4-yl)acetate D->F Ethanol E H₂, Pd/C E->F G Ethyl 2-(oxepan-4-yl)acetate I 2-(Oxepan-4-yl)acetic acid G->I H LiOH, THF/H₂O H->I

Caption: Proposed synthetic workflow for 2-(Oxepan-4-yl)acetic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(oxepan-4-ylidene)acetate

  • To a stirred solution of oxepan-4-one (1.0 eq) in dry toluene, add ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford ethyl 2-(oxepan-4-ylidene)acetate. The Wittig reaction is a well-established method for the olefination of ketones and aldehydes. [1][2][3] Step 2: Synthesis of Ethyl 2-(oxepan-4-yl)acetate

  • Dissolve ethyl 2-(oxepan-4-ylidene)acetate (1.0 eq) in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain ethyl 2-(oxepan-4-yl)acetate, which can be used in the next step without further purification.

Step 3: Synthesis of 2-(Oxepan-4-yl)acetic acid

  • Dissolve ethyl 2-(oxepan-4-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC.

  • Upon completion, acidify the reaction mixture with 1N HCl to pH ~3.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(Oxepan-4-yl)acetic acid.

Predicted Spectroscopic Data

While experimental spectra for 2-(Oxepan-4-yl)acetic acid are not publicly available, a reasonable prediction of its ¹H and ¹³C NMR spectra can be made based on the known spectral data of oxepane and related 2-substituted acetic acid derivatives. [4][5][6][7][8][9][10][11][12] Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 10.0-12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • δ 3.6-3.8 ppm (m, 4H): Methylene protons adjacent to the ring oxygen (-CH₂-O-CH₂-).

  • δ 2.3-2.5 ppm (d, J ≈ 7.0 Hz, 2H): Methylene protons of the acetic acid moiety (-CH₂-COOH).

  • δ 1.6-1.9 ppm (m, 5H): Methylene and methine protons of the oxepane ring.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 178-180 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • δ 70-72 ppm: Carbons adjacent to the ring oxygen (-CH₂-O-CH₂-).

  • δ 40-42 ppm: Methylene carbon of the acetic acid moiety (-CH₂-COOH).

  • δ 30-38 ppm: Remaining carbons of the oxepane ring.

Applications in Medicinal Chemistry

The oxepane motif is found in a variety of biologically active natural products and synthetic molecules, demonstrating its utility as a scaffold in drug discovery. [13][14][15][16]Compounds containing the oxepane ring have exhibited a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [15] The incorporation of the 2-(oxepan-4-yl)acetic acid moiety into larger molecules could offer several advantages:

  • Improved Solubility and Pharmacokinetics: The polar oxepane ring can enhance aqueous solubility and modulate lipophilicity, which are crucial parameters for drug absorption and distribution.

  • Metabolic Stability: The cyclic ether structure can be more resistant to metabolic degradation compared to linear alkyl chains.

  • Scaffold for Further Derivatization: The carboxylic acid handle provides a convenient point for chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Given the diverse biological activities of oxepane derivatives, 2-(Oxepan-4-yl)acetic acid represents a valuable building block for the synthesis of novel therapeutic agents targeting a range of diseases.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(Oxepan-4-yl)acetic acid. Based on its structural components, the following hazards should be considered:

  • Carboxylic Acid: Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract. [17][18][19]* Cyclic Ether: While oxepane itself is not highly toxic, some cyclic ethers can form explosive peroxides upon prolonged exposure to air and light. [20][21][22] Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(Oxepan-4-yl)acetic acid is a promising building block for medicinal chemistry and drug discovery. While direct experimental data is scarce, this guide provides a comprehensive overview based on sound chemical principles and data from analogous compounds. The proposed synthetic route offers a practical approach to obtaining this compound, and its predicted properties suggest its potential for developing novel therapeutics with favorable pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of 2-(Oxepan-4-yl)acetic acid is warranted to fully explore its potential.

References

  • Basu, S., et al. (2011). Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. Proceedings of the National Academy of Sciences, 108(17), 6805-6810.
  • González, L., et al. (2017). The Oxepane Motif in Marine Drugs. Marine Drugs, 15(11), 361.
  • PubChem. (n.d.). Oxepane. National Center for Biotechnology Information. Retrieved from [Link]

  • Ugwu, D. I., et al. (2021). Chemotherapeutic Importance of Oxepines.
  • Basu, S., et al. (n.d.).
  • Government of Canada. (2019, March 8). Carboxylic Acids Group - information sheet. Retrieved from [Link]

  • Ugwu, D. I., et al. (2020, November 25). Chemotherapeutic Importance of Oxepines. TSI Journals.
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  • Hazard evaluation for oxidation of cyclic ethers. (2025, August 5).
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
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  • PubChem. (n.d.). (2-oxo-2H-benzo[h]chromen-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Space Exploration of Oxetanes. (2020, November 2). MDPI.
  • Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
  • Figure S91. 13 C NMR spectrum of 2-Oxo-2-(p-tolyl)acetic acid in CDCl 3. (n.d.).
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  • OXETANE, 3-(CHLOROMETHYL)-(87498-55-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-(oxan-4-yl)acetic Acid. (n.d.). Suzhou Aobai Pharmaceutical.
  • Heterocyclic acetic acid compounds and compositions for treating bone diseases. (n.d.).
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  • Wittig reaction. (n.d.). Wikipedia.
  • Acetic acid, 2,6,6-trimethyl-3-methylene-7-(3-oxobutylidene)oxepan-2-yl ester. (n.d.). PubChem.
  • Which is the currently accepted mechanism of a Wittig reaction? (2016, December 28). Chemistry Stack Exchange.
  • Chemical Space Exploration of Oxetanes. (2020, November 2). Semantic Scholar.
  • 2-(4-Ethylphenyl)-2-(oxan-2-yl)acetic acid. (n.d.). PubChem.
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  • The Wittig Reaction. (2007, February 12).
  • Safety D
  • Synthesis of Some New Heterocyclic Compounds Containing Two Nitrogen
  • Syntheses of heterocylic fused thiazole acetic acids. 2. (n.d.). PubMed.
  • 2-[2-(propan-2-yl)oxan-4-yl]acetic acid. (n.d.). PubChemLite.
  • 2-(N,N-Diethyl)-amino-acetic-acid-ethylester - Optional[13C NMR]. (n.d.). SpectraBase.
  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0233269). (n.d.). NP-MRD.
  • ACETIC ACID 2-NONYL ESTER(14936-66-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 2 13C NMR 100 MHz Acetic Acid-d4. (2012, April 4).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).
  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (n.d.). JournalAgent.
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  • 13C NMR Chemical Shift. (2022, March 9).
  • some previous examples (13c-nmr). (n.d.).
  • 2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid. (n.d.). PubChem.
  • Chemical Name : 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic Acid. (n.d.).

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Exploratory

Oxepane-4-acetic acid structure and molecular weight

An In-Depth Technical Guide to Oxepane-4-acetic acid: Structure, Properties, and Synthesis Executive Summary Oxepane-4-acetic acid is a saturated heterocyclic compound featuring a seven-membered oxepane ring functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Oxepane-4-acetic acid: Structure, Properties, and Synthesis

Executive Summary

Oxepane-4-acetic acid is a saturated heterocyclic compound featuring a seven-membered oxepane ring functionalized with an acetic acid moiety at the 4-position. As the fields of medicinal chemistry and drug development continually seek novel scaffolds with desirable physicochemical and pharmacological properties, saturated heterocycles have garnered significant attention. The oxepane motif, while synthetically more challenging to access than its five- or six-membered counterparts, offers a unique three-dimensional architecture. This guide provides a comprehensive technical overview of Oxepane-4-acetic acid, intended for researchers, scientists, and drug development professionals. We will dissect its chemical structure, detail its physicochemical properties, present a robust, exemplary synthesis protocol with mechanistic reasoning, and discuss its potential applications as a valuable building block in modern chemical research.

Chemical Identity and Structure

Systematic Nomenclature and Identifiers

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. Oxepane-4-acetic acid is systematically named according to IUPAC conventions, and its core structure is registered with a unique CAS number.

  • Systematic IUPAC Name: 2-(Oxepan-4-yl)acetic acid

  • Synonym: Oxepane-4-acetic acid

  • Molecular Formula: C₈H₁₄O₃

  • CAS Number for a related analog, 2-[(4Z)-Oxepan-4-ylidene]acetic acid: 1562931-69-4[1]

Molecular Structure and Weight

The structure consists of a seven-membered oxepane ring, which is a cycloheptane skeleton where one methylene (-CH₂-) group has been replaced by an oxygen atom.[2][3] An acetic acid group (-CH₂COOH) is attached to the carbon atom at the 4-position of this ring.

Chemical Structure of Oxepane-4-acetic acidFigure 1. 2D Chemical Structure of Oxepane-4-acetic acid.
  • Calculated Molecular Weight: 158.19 g/mol

The Core Moiety: The Oxepane Ring

The oxepane ring is a foundational structural motif found in numerous biologically active natural products, many of which are of marine origin.[4] Its synthesis is often a formidable challenge for chemists due to unfavorable entropic and enthalpic barriers associated with forming a seven-membered ring. However, its distinct conformational flexibility compared to smaller rings like tetrahydrofuran or tetrahydropyran makes it a compelling scaffold for exploring chemical space in drug discovery programs.

Physicochemical Properties

The physicochemical profile of Oxepane-4-acetic acid is dictated by the interplay between its largely nonpolar, sp³-rich oxepane core and the polar, acidic carboxylic acid group. This duality makes it an interesting building block for modulating properties like solubility and cell permeability.

PropertyValue (Predicted/Calculated)Source
Molecular Weight 158.19 g/mol (Calculated)
Molecular Formula C₈H₁₄O₃(Calculated)
XLogP3 0.8(Predicted)
Hydrogen Bond Donors 1(Calculated)
Hydrogen Bond Acceptors 3(Calculated)
pKa (Acidic) ~4.7(Predicted, similar to acetic acid[5])
Monoisotopic Mass 158.09429 Da(Calculated)

Synthesis and Methodologies

Strategic Overview

The construction of substituted oxepanes requires careful synthetic planning. Common strategies include intramolecular cyclization, ring-closing metathesis (RCM), and ring-expansion techniques.[6] For Oxepane-4-acetic acid, a logical approach involves constructing a 1,6-diol precursor that already contains the desired carbon framework at the C-4 position, followed by a ring-closing reaction. The following protocol is an exemplary, robust pathway grounded in established organic chemistry principles.

Exemplary Synthesis Protocol

This protocol outlines a multi-step synthesis starting from commercially available materials.

Step 1: Synthesis of Diethyl 2-(tetrahydro-4H-pyran-4-ylidene)malonate

  • Objective: To create a key intermediate with the necessary carbon skeleton.

  • Methodology:

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in dry tetrahydrofuran (THF) at 0 °C, add diethyl malonate (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

    • Re-cool the mixture to 0 °C and add a solution of tetrahydropyran-4-one (1.0 eq.) in dry THF.

    • The reaction is then heated to reflux and monitored by TLC until the starting ketone is consumed.

    • Upon completion, the reaction is carefully quenched with water, and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Causality: This is a Knoevenagel condensation. The sodium hydride acts as a base to deprotonate diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one, leading to an aldol-type adduct that subsequently dehydrates under the reaction conditions to yield the α,β-unsaturated product.

Step 2: Reduction and Hydrolysis to 2-(tetrahydro-4H-pyran-4-yl)malonic acid

  • Objective: To reduce the double bond and hydrolyze the esters.

  • Methodology:

    • The product from Step 1 is dissolved in ethanol in a high-pressure vessel.

    • Palladium on carbon (10% Pd/C, 5 mol%) is added as the catalyst.

    • The vessel is sealed and purged with hydrogen gas, then pressurized to 50 psi.

    • The mixture is stirred vigorously at room temperature until hydrogen uptake ceases.

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated.

    • The resulting saturated diester is then subjected to basic hydrolysis using an excess of aqueous sodium hydroxide solution with heating, followed by acidic workup (e.g., with 1M HCl) to yield the diacid.

  • Causality: Catalytic hydrogenation is a standard and highly efficient method for reducing carbon-carbon double bonds. The palladium catalyst provides a surface for the chemisorption of both hydrogen and the alkene, facilitating the syn-addition of hydrogen across the double bond. Subsequent saponification with NaOH cleaves the ester bonds, and acidification protonates the resulting carboxylate salts to give the free dicarboxylic acid.

Step 3: Ring Opening and Decarboxylation to form 6-hydroxy-4-(carboxymethyl)hexanoic acid

  • Objective: To open the pyran ring and set up the 1,6-diol precursor.

  • Methodology:

    • The malonic acid derivative from Step 2 is treated with hydrobromic acid (HBr) in acetic acid and heated.

    • This reaction cleaves the ether linkage of the tetrahydropyran ring.

    • The heating also promotes decarboxylation of the malonic acid moiety to afford the acetic acid side chain.

  • Causality: Strong acids like HBr can protonate the ether oxygen, making it a good leaving group and facilitating nucleophilic attack by the bromide ion to open the ring. Malonic acids are prone to decarboxylation upon heating, especially in acidic conditions, proceeding through a cyclic transition state to lose CO₂ and generate the desired monosubstituted acetic acid.

Step 4: Selective Reduction and Cyclization to Oxepane-4-acetic acid

  • Objective: To form the final oxepane ring.

  • Methodology:

    • The dicarboxylic acid from Step 3 is selectively reduced. A reagent like borane-THF complex (BH₃·THF) can be used, which preferentially reduces carboxylic acids over other functional groups under controlled conditions. This converts the terminal carboxylic acid to a primary alcohol, yielding a 1,6-diol with a carboxylic acid side chain.

    • This hydroxy acid is then subjected to an intramolecular cyclization. One common method is an acid-catalyzed dehydration.[7] The compound is heated in the presence of a catalytic amount of a strong acid (e.g., H₃PW₁₂O₄₀ or sulfuric acid) in a non-polar solvent with a Dean-Stark trap to remove water.

    • The reaction is monitored for the formation of the seven-membered ring. Purification is achieved via chromatography.

  • Causality: The intramolecular cyclodehydration is an equilibrium process. By removing water as it is formed, the equilibrium is driven towards the formation of the cyclic ether product (Le Châtelier's principle). The acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water), which is then displaced by the other hydroxyl group in an intramolecular Sₙ2 or Sₙ1-type reaction to form the oxepane ring.

Workflow Visualization

The following diagram illustrates the synthetic pathway described above.

G cluster_caption SM Tetrahydropyran-4-one + Diethyl Malonate INT1 Diethyl 2-(tetrahydro-4H-pyran-4-ylidene)malonate SM->INT1 1. NaH, THF 2. Knoevenagel Condensation INT2 2-(Tetrahydro-4H-pyran-4-yl)malonic acid INT1->INT2 1. H₂, Pd/C (Reduction) 2. NaOH, H₃O⁺ (Hydrolysis) INT3 6-bromo-4-(carboxymethyl)hexanoic acid (Intermediate after HBr) INT2->INT3 HBr, Acetic Acid (Ring Opening & Decarboxylation) INT4 4-(Carboxymethyl)hexane-1,6-diol INT3->INT4 1. Protection of Acid 2. Hydrolysis of Bromide 3. Deprotection PROD Oxepane-4-acetic acid INT4->PROD Acid Catalyst (e.g., H₃PW₁₂O₄₀) Intramolecular Dehydration caption_node Caption: A plausible multi-step synthesis of Oxepane-4-acetic acid.

Caption: A plausible multi-step synthesis of Oxepane-4-acetic acid.

Applications in Research and Drug Development

Oxepane-4-acetic acid is not merely a chemical curiosity; it is a versatile building block with significant potential in medicinal chemistry.

  • Scaffold for Novel Analogs: The oxepane core provides a conformationally unique, sp³-rich scaffold that can be used to orient substituents in novel vectors for probing protein binding pockets. Saturated heterocycles are increasingly used to improve the physicochemical properties of drug candidates.[8][9]

  • Versatile Functional Handle: The acetic acid group is a key functional handle. It can be readily converted into a wide array of derivatives, such as amides, esters, and alcohols. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The carboxylic acid itself can act as a critical hydrogen bond donor or a bioisostere for other acidic functional groups.

  • Improving Drug-like Properties: The incorporation of cyclic ether motifs like oxepane can be a strategy to modulate key drug-like properties. Compared to a purely carbocyclic analog (cycloheptane), the oxygen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility and altering metabolic pathways.

Conclusion

Oxepane-4-acetic acid represents a valuable and underexplored building block for chemical synthesis and drug discovery. Its structure, combining a conformationally distinct seven-membered ether ring with a versatile acetic acid side chain, offers a compelling starting point for the design of novel small molecules. While the synthesis of oxepanes presents known challenges, the strategic application of modern synthetic methodologies can provide access to this and related scaffolds. For researchers aiming to expand beyond common five- and six-membered ring systems, Oxepane-4-acetic acid provides a gateway to new chemical space with promising potential for developing next-generation therapeutics.

References

  • M. G. M. D. D. C. A. C. M. A. F. M. H. S. S. H. S. J. T. J. W. K. C. M. L. W. M. M. M. M. M. M. P. R. P. S. S. S. S. S. T. T. W. W. Z. Z. Z. Z. Zhang, E. N. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Pote, A. R., Weierbach, S. M., Carney, J. R., & Peczuh, M. W. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxepane. PubChem Compound Database. [Link]

  • Wikipedia. (2025). Oxepane. Wikipedia. [Link]

  • Valverde, C., & Torroba, T. (2005). The Oxepane Motif in Marine Drugs. Marine Drugs.
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  • U.S. Environmental Protection Agency. (n.d.). Acetic acid--oxan-4-amine (1/1) Properties. CompTox Chemicals Dashboard. [Link]

  • PubChemLite. (n.d.). Oxepane-4-carboxylic acid (C7H12O3). PubChemLite. [Link]

  • Pote, A. R., et al. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. [Link]

  • Pote, A. R., et al. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Oxepane. NIST Chemistry WebBook. [Link]

  • Sun, Y., Huang, Y., Li, M., & Fan, B. (2018). Synthesis of cyclic ethers by cyclodehydration of 1, n -diols using heteropoly acids as catalysts. ResearchGate. [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

  • Wikipedia. (n.d.). Acetic acid. Wikipedia. [Link]

  • Enamine. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetic acid--oxan-4-ol (1/1) Properties. CompTox Chemicals Dashboard. [Link]

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Foundational

Oxepan-4-yl Acetic Acid vs. Tetrahydropyran-4-acetic Acid: A Comparative Guide to Scaffold Selection in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic selection of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic selection of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the developability and efficacy of drug candidates. While the six-membered tetrahydropyran ring is a well-established and reliable motif, its seven-membered homolog, oxepane, offers distinct conformational and physicochemical properties that are increasingly being leveraged to overcome complex drug design challenges. This guide provides a detailed comparative analysis of tetrahydropyran-4-acetic acid and oxepan-4-yl acetic acid, serving as model systems to illustrate the critical differences between these scaffolds. We will dissect their structural nuances, compare their core physicochemical properties, and outline strategic applications, complete with actionable experimental protocols. This document is intended to equip researchers with the foundational knowledge required to make informed decisions when choosing between these valuable scaffolds in a drug discovery program.

The Conformational Dichotomy: Rigidity vs. Flexibility

The addition of a single methylene group, which distinguishes the oxepane from the tetrahydropyran ring, introduces a fundamental change in the molecule's three-dimensional landscape. This difference in conformational behavior is arguably the most critical factor influencing their respective roles in drug design.

The tetrahydropyran (THP) ring is conformationally well-defined, predominantly adopting a low-energy chair form.[1][2] This inherent rigidity pre-organizes substituents into predictable axial and equatorial orientations, which can reduce the entropic penalty upon binding to a biological target. Computational studies and experimental data confirm that the chair conformer is significantly more stable than twist or boat forms.[3][4] This predictability makes the THP scaffold an excellent tool for structure-based design when the target's binding mode is well understood.

In stark contrast, the oxepane ring possesses significantly greater conformational flexibility. As a seven-membered ring, it does not have a single, highly preferred conformation but rather exists as a dynamic equilibrium of several low-energy twist-chair (TC) and twist-boat (TB) conformers.[5][6] Studies have shown that the twist-chair conformation is generally the most stable for oxepane.[5][7] This flexibility allows the appended acetic acid moiety and other substituents to sweep through a larger volume of chemical space, potentially enabling the discovery of novel, favorable interactions within a binding pocket that a more rigid scaffold could not achieve.

G cluster_0 Scaffold Conformational Profiles THP Tetrahydropyran Ring (6-Membered) THP_Prop Dominant Chair Conformation • High Rigidity • Predictable Vectors THP->THP_Prop Exhibits OXP_Prop Equilibrium of Twist-Chair/Boat • High Flexibility • Diverse Vectors OXP Oxepane Ring (7-Membered) OXP->OXP_Prop Exhibits

Caption: Core conformational differences between THP and oxepane rings.

A Head-to-Head Comparison of Physicochemical Properties

The choice of scaffold directly impacts a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these differences is crucial for mitigating downstream development risks.

PropertyTetrahydropyran-4-acetic acidOxepan-4-yl acetic acidExpert Analysis & Drug Development Implications
Molecular Formula C₇H₁₂O₃[8]C₈H₁₄O₃The addition of a single CH₂ group is the only structural difference.
Molecular Weight ( g/mol ) 144.17158.19The 14-Da increase is modest but contributes to "molecular weight creep." In lead optimization, this difference may become significant when other large functional groups are present.
Calculated LogP (cLogP) ~0.3[8]~0.7 (estimated)The additional alkyl character of the oxepane ring increases lipophilicity. This can improve membrane permeability but may negatively impact aqueous solubility and increase non-specific binding or metabolic turnover.
Topological Polar Surface Area (TPSA) 46.5 Ų[8]46.5 ŲTPSA is identical as the polar fragments (ether and carboxylic acid) are conserved. This suggests that, in isolation, the scaffolds do not differ in this key descriptor for passive transport across membranes.
Aqueous Solubility HigherLower (predicted)The increased lipophilicity of the oxepane scaffold is expected to decrease aqueous solubility. This is a critical consideration for oral bioavailability and formulation, requiring empirical validation.
Metabolic Liability Generally RobustPotentially HigherThe oxepane ring has more CH₂ groups, presenting additional sites for potential P450-mediated oxidative metabolism. Its flexibility might also allow for easier access of metabolic enzymes to these sites.

Strategic Deployment in Medicinal Chemistry

The decision to use a THP or oxepane scaffold should be a strategic one, based on the specific objectives of the research program.

The Tetrahydropyran Scaffold: The Conservative Choice for Optimization

The THP ring is a well-established bioisostere for cyclohexane and other six-membered rings.[9] Its primary uses include:

  • Improving Physicochemical Properties: Replacing a cyclohexyl group with a THP ring reduces lipophilicity and can improve aqueous solubility, often leading to a better overall ADME profile.[9]

  • Establishing Structure-Activity Relationships (SAR): The rigid chair conformation provides a stable platform to probe specific interactions within a binding site, leading to clear and interpretable SAR.

  • Reducing Metabolic Liability: The THP ring is generally considered metabolically stable, making it a good replacement for more labile functionalities.

The Oxepane Scaffold: The Bold Choice for Discovery and Problem-Solving

The oxepane motif, while less common, is a powerful tool for tackling specific medicinal chemistry challenges and is found in numerous marine natural products with potent biological activity.[10][11] Its applications include:

  • Exploring New Chemical Space: The conformational flexibility allows substituents to adopt vectors not accessible by smaller, rigid rings, potentially unlocking new, high-affinity interactions.

  • Scaffold Hopping & Bioisosterism: Oxepane can serve as a bioisosteric replacement for other medium-sized rings like cycloheptane or azepane, while introducing a polar ether functionality to modulate properties.

  • Intellectual Property (IP) Generation: As a less-utilized scaffold, the incorporation of an oxepane ring can be a key differentiating factor for generating novel chemical matter.

G Start Project Goal Decision Primary Objective? Start->Decision THP Tetrahydropyran • Lower Lipophilicity • Rigid Conformation • Well-Precedented Decision->THP Optimize ADME/ Refine SAR OXP Oxepane • Higher Lipophilicity • Flexible Conformation • Novel Scaffold Decision->OXP Increase Potency/ Explore New Vectors/ Novel IP End Synthesize & Test THP->End OXP->End

Caption: A workflow for selecting between THP and oxepane scaffolds.

Self-Validating Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical advantages and disadvantages of each scaffold, a direct, side-by-side comparison is essential. The following protocols describe a robust methodology for this purpose.

Protocol: Synthesis of Target Acids via Nitrile Hydrolysis

This protocol ensures both compounds are synthesized via an identical route, eliminating process-derived impurities as a variable in subsequent assays.

Objective: To synthesize tetrahydropyran-4-acetic acid and oxepan-4-yl acetic acid from their corresponding commercially available nitrile precursors.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting nitrile (4-cyanotetrahydropyran or 4-cyanooxepane, 1.0 eq.) in a 1:1 (v/v) mixture of ethanol and 6M aqueous sodium hydroxide (NaOH).

  • Hydrolysis: Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 8-12 hours. Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup & Acidification: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~2 using concentrated hydrochloric acid (HCl). A precipitate should form.

  • Extraction: Extract the acidic aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the final, high-purity compound. Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Protocol: Comparative Aqueous Solubility (Thermodynamic Shake-Flask Method)

Objective: To determine the thermodynamic aqueous solubility of each compound at a physiologically relevant pH.

Methodology:

  • Sample Preparation: Add an excess amount of the solid test compound (sufficient to ensure undissolved solid remains after equilibration) to a vial containing a known volume of phosphate-buffered saline (PBS), pH 7.4.

  • Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure the system reaches equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling & Dilution: Carefully remove an aliquot of the clear supernatant, taking care not to disturb the solid pellet. Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated LC-MS/MS method against a standard curve prepared from known concentrations of the analyte. Report the solubility in µg/mL or µM.

Conclusion and Authoritative Perspective

The choice between tetrahydropyran-4-acetic acid and oxepan-4-yl acetic acid is a microcosm of the daily decisions faced by medicinal chemists. The tetrahydropyran scaffold represents a reliable, well-trodden path, offering a high degree of predictability and a favorable profile for improving the drug-like properties of an existing lead. It is the tool of choice for systematic optimization. Conversely, the oxepane scaffold is an instrument of exploration. Its inherent flexibility provides a means to escape the confines of established SAR, probe new regions of a binding pocket, and generate structurally novel candidates. This potential for reward comes with the calculated risks of potentially lower solubility and increased metabolic turnover. A successful drug discovery program does not favor one over the other but understands the strategic context in which to deploy each. The rigorous, data-driven approach outlined in this guide provides the framework for making that choice with confidence.

References

  • Eom, S. Y., Kang, D. W., & Kwon, C. H. (2020). Conformational structure of cationic tetrahydropyran by one-photon vacuum ultraviolet mass-analyzed threshold ionization spectroscopy. Physical Chemistry Chemical Physics, 23(2), 1034-1041. [Link]

  • Chris Schaller. (n.d.). Conformational Analysis CA12. Rings Containing Heteroatoms. Chemistry LibreTexts. [Link]

  • Al-Rawi, J. M. A., et al. (1996). Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes. Journal of the Chemical Society, Perkin Transactions 2, (5), 875-882. [Link]

  • D. G. Rivera, et al. (2001). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. The Journal of Physical Chemistry A, 105(48), 10937-10945. [Link]

  • Wang, J., et al. (2017). Dominant conformer of tetrahydropyran-2-methanol and its clusters in the gas phase explored by the use of VUV photoionization and vibrational spectroscopy. The Journal of Chemical Physics, 146(13), 134304. [Link]

  • Patil, S. S., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

  • Influence of the O and S atoms on the oxepane and thiepane TC conformation stability as a function of the position of C2 pseudoaxis. ResearchGate. [Link]

  • Azuama, C. L., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 14115-14128. [Link]

  • PubChem. (n.d.). Tetrahydropyran-4-ylacetic acid. National Center for Biotechnology Information. [Link]

  • Allinger, N. L., & Bocian, D. F. (1975). Theoretical conformational analysis of seven-membered rings. V. MM2 and MM3 study of oxepane. Anales de Química, 71, 589-593. [Link]

  • Rules for Predicting the Conformational Behavior of Saturated Seven-Membered Heterocycles. ResearchGate. [Link]

  • Bocian, D. F., & Strauss, H. L. (1977). Vibrational spectra, conformations, and potential functions of cycloheptane and related oxepanes. Journal of the American Chemical Society, 99(9), 2876-2882. [Link]

  • de la Cruz, P., & Rodríguez, J. (2017). The Oxepane Motif in Marine Drugs. Marine drugs, 15(11), 349. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com. [Link]

  • Bhatia, M. S., et al. (2011). Bioisosterism: A plan designed to achieve molecular modeling. Pharmacologyonline, 1, 272-299. [Link]

  • The Oxepane Motif in Marine Drugs. Semantic Scholar. [Link]

  • Synthesis of Oxepanes and Oxepines. ResearchGate. [Link]

Sources

Exploratory

Strategic Sourcing and Utilization of Oxepane Scaffolds

This guide is structured as a technical whitepaper designed for medicinal chemists and procurement specialists. It prioritizes the "Make vs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for medicinal chemists and procurement specialists. It prioritizes the "Make vs. Buy" decision-making process, quality control, and synthetic utility of the oxepane scaffold.

Focus: 2-(Oxepan-4-yl)acetic acid (CAS 1368356-50-6)

Executive Summary: The Case for Oxepanes

In modern drug discovery, the saturation of intellectual property space around standard heterocycles (morpholines, piperidines, tetrahydropyrans) has driven chemists toward alternative saturated oxygen heterocycles. The oxepane (7-membered ether) ring offers unique advantages:

  • Conformational Flexibility: Unlike the rigid chair conformation of tetrahydropyrans (THP), oxepanes adopt flexible twist-chair/twist-boat conformations, allowing attached pharmacophores to explore novel vectors in a binding pocket.

  • Bioisosterism: It serves as a bulkier, slightly more lipophilic surrogate for THP, often used to fill hydrophobic pockets without incurring the metabolic liability of carbocycles.

2-(Oxepan-4-yl)acetic acid acts as a critical linker, providing a two-carbon spacer (acetic acid moiety) attached to the C4 position of the ring. This guide details its procurement, validation, and synthetic application.

Technical Profile & Sourcing Landscape

Compound Identity:

  • IUPAC Name: 2-(Oxepan-4-yl)acetic acid[1]

  • CAS Number: 1368356-50-6[1]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 158.20 Da

  • Predicted pKa: ~4.76 (Carboxylic acid)

  • ClogP: ~0.8 (Estimated; more lipophilic than THP analog)

Commercial Availability Analysis

This building block is classified as Tier 2 (Limited Stock) . Unlike common piperidine acetic acids, it is not universally held in gram-scale inventory by all major catalogs.

Supplier CategoryPrimary VendorsAvailability StatusRisk Profile
Originators Enamine , WuXi AppTec , BLD Pharm High probability of stock (1-5g).Low. These vendors synthesize the core scaffold.
Aggregators eMolecules, MolPort, ChemSpaceVaries. Often dropship from Originators.Medium. Lead times may be inaccurate (2-4 weeks).
Custom Synthesis Syngene, local CROsOn-demand.High Cost. Only recommended for >100g scale.

Procurement Recommendation: For discovery scale (<10g), prioritize BLD Pharm or Enamine . For scale-up (>100g), the cost per gram from catalog vendors becomes prohibitive; transition to an in-house or CRO-outsourced synthesis using the route described in Section 3.

Synthetic Route (The "Make" Option)

If commercial stock is depleted or cost-prohibitive, the synthesis of 2-(oxepan-4-yl)acetic acid is robust and scalable. The preferred route avoids the complex ring-expansion of THP and instead relies on the commercially available oxepan-4-one .

Validated Synthetic Pathway
  • Horner-Wadsworth-Emmons (HWE) Olefination: Reaction of oxepan-4-one with triethyl phosphonoacetate.

  • Hydrogenation: Reduction of the exocyclic alkene.

  • Saponification: Hydrolysis of the ester to the target acid.

SynthesisRoute Start Oxepan-4-one (CAS 505-25-9) Step1 HWE Reaction (NaH, THF, 0°C) Start->Step1 + Triethyl phosphonoacetate Intermediate Ethyl 2-(oxepan-4-ylidene)acetate (Alkene Intermediate) Step1->Intermediate Step2 Hydrogenation (H2, Pd/C, MeOH) Intermediate->Step2 Step3 Hydrolysis (LiOH, THF/H2O) Step2->Step3 Saturated Ester Product 2-(Oxepan-4-yl)acetic acid (Target) Step3->Product

Figure 1: Recommended synthetic pathway starting from Oxepan-4-one. This route minimizes regioisomeric impurities common in ring-expansion strategies.

Quality Control & Analytical Validation

When sourcing this material from Tier 2 suppliers, "Certificate of Analysis" verification is mandatory. Oxepane syntheses often suffer from contamination by linear alkene byproducts (from failed Ring-Closing Metathesis in earlier steps of the ketone synthesis) or THP impurities (if ring expansion was used).

Self-Validating Analytical Protocol

Do not rely solely on LCMS, as the acid may not ionize well in positive mode or may co-elute with isomers. 1H NMR is the gold standard.

Expected 1H NMR Signature (DMSO-d6 or CDCl3):

  • The Diagnostic Multiplets: Unlike the clean triplets of a THP ring, the oxepane ring protons (C2, C3, C5, C6, C7) appear as complex multiplets due to the flexible ring puckering.

    • 
       3.5 - 3.8 ppm: 4H, multiplets (Protons 
      
      
      
      to Oxygen: C2-H and C7-H). Crucial: Integration must be exactly 4.0.
    • 
       2.2 - 2.3 ppm: 2H, doublet (CH
      
      
      
      -COOH).
    • 
       1.2 - 1.9 ppm: Multiplets corresponding to the C3, C5, and C6 protons and the C4 methine.
      

Critical Impurity Checks:

  • Check for Olefins: Any signals between 5.0 - 6.5 ppm indicate incomplete hydrogenation of the intermediate (see Figure 1).

  • Check for Solvent: Oxepanes trap chlorinated solvents easily. Check for CH

    
    Cl
    
    
    
    (5.30 ppm) or CHCl
    
    
    (7.26 ppm).
  • Acid Content: Ensure the carboxylic acid proton (broad singlet >10 ppm) is visible; otherwise, you may have received the ester or the salt.

QC Decision Workflow

QC_Workflow Sample Received Sample (White Solid) LCMS LC-MS (ESI-) Check [M-H]- = 157.1 Sample->LCMS Decision1 Mass Match? LCMS->Decision1 NMR 1H NMR (DMSO-d6) Decision2 Olefinic Protons (5.0-6.5 ppm)? NMR->Decision2 Decision1->NMR Yes Fail_Identity REJECT (Wrong Scaffold) Decision1->Fail_Identity No Decision3 Alpha-O Integral (3.5-3.8 ppm) = 4H? Decision2->Decision3 No Fail_Purity REPURIFY (Incomplete Redxn) Decision2->Fail_Purity Yes (Contaminated) Pass RELEASE TO CHEM Decision3->Pass Yes Decision3->Fail_Identity No (Likely THP/Ring Isomer)

Figure 2: Analytical triage workflow for validating oxepane building blocks.

Experimental Protocol: Amide Coupling

The primary application of this acid is coupling to amines to generate amide libraries. Due to the steric bulk of the 7-membered ring at the


-position relative to the carbonyl, standard coupling conditions are generally effective, but "activation lag" can occur.

Recommended Protocol (Standardized):

  • Activation: To a vial containing 2-(oxepan-4-yl)acetic acid (1.0 equiv) in DMF (0.1 M), add HATU (1.1 equiv) and DIPEA (3.0 equiv).

  • Pre-complexation: Stir for 5 minutes at Room Temperature. Note: This pre-stir is critical to form the active ester before the amine approaches the sterically hindered environment.

  • Coupling: Add the Amine (R-NH

    
    , 1.0 - 1.2 equiv).
    
  • Reaction: Stir at RT for 2-4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and saturated NaHCO

    
     (to remove unreacted acid/HATU byproducts).
    

Troubleshooting:

  • Low Yield? The oxepane ring is stable to acid and base, but if the amine is unreactive, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. This often drives sterically demanding couplings better than HATU.

References
  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link (Context on saturated oxygen heterocycles).

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][4] Chemical Reviews. Link (Discusses ring expansion strategies to oxepanes).

  • BLD Pharm Catalog. "2-(Oxepan-4-yl)acetic acid Product Page." Accessed 2024.[2] Link (Commercial verification).

  • Wuitschik, G., et al. (2010). "Oxetanes as replacements for gem-dimethyl groups: a convenient synthesis of 3,3-disubstituted oxetanes and their use in drug discovery." Journal of Medicinal Chemistry. Link (Foundational work on ether ring properties).

  • PubChem. "Compound Summary for CAS 1368356-50-6." Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for Amide Coupling using 2-(Oxepan-4-yl)acetic Acid

Introduction & Molecule Profile[1] 2-(Oxepan-4-yl)acetic acid is an increasingly valuable building block in medicinal chemistry. It serves as a bioisostere for cyclohexyl or phenyl acetic acids, introducing character ( )...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1]

2-(Oxepan-4-yl)acetic acid is an increasingly valuable building block in medicinal chemistry. It serves as a bioisostere for cyclohexyl or phenyl acetic acids, introducing


 character (

) and a polar ether oxygen into the scaffold. This structural modification often improves metabolic stability and solubility profiles compared to carbocyclic analogs.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Structure: A 7-membered oxepane ring with an acetic acid side chain at the C4 position.

  • Chirality: The molecule is achiral (plane of symmetry through O1 and C4). Consequently, epimerization of the acid component is not a concern . However, the preservation of stereochemistry in the amine partner remains critical.[1]

  • Reactivity: As a primary aliphatic carboxylic acid, it exhibits standard nucleophilicity. The oxepane ring is conformationally flexible but exerts moderate steric demand, shielding the carbonyl less than a tertiary center (e.g., adamantane) but more than a linear chain.

Core Challenges
  • Conformational Entropy: The flexibility of the 7-membered ring can occasionally retard reaction rates compared to rigid rings.

  • Aggregation: In non-polar solvents, the acid may dimerize, requiring polar aprotic solvents (DMF, DMSO) or high-dielectric organic solvents (EtOAc) for optimal kinetics.

Reagent Selection Strategy

The choice of coupling reagent should be dictated by the reaction scale and the electronic nature of the amine partner.

Decision Matrix

ReagentSelection Start Select Amine Partner AmineType Amine Reactivity? Start->AmineType Aliphatic Aliphatic AmineType->Aliphatic Aliphatic (Primary/Secondary) Weak Weak AmineType->Weak Aniline / Hindered Scale1 Scale & Priority Aliphatic->Scale1 Scale? HATU Protocol A: HATU (High Yield, Expensive) Scale1->HATU < 100 mg (Speed) EDC Protocol C: EDC/HCl (Standard, Urea byproduct) Scale1->EDC > 1 g (Cost) T3P Protocol B: T3P (Cleanest Profile) Scale1->T3P > 10 g (Purity/Green) Weak->HATU Discovery Scale T3P_Py Protocol B: T3P + Pyridine (For low nucleophilicity) Weak->T3P_Py Process Scale

Figure 1: Decision tree for selecting the optimal coupling protocol based on substrate class and scale.

Detailed Protocols

Protocol A: High-Throughput / Discovery Scale (HATU)

Best for: Valuable amines, small scales (<100 mg), and hindered substrates. Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester, accelerating the reaction significantly compared to standard esters.

Reagents:

  • Acid: 2-(Oxepan-4-yl)acetic acid (1.0 equiv)

  • Amine: 1.0 – 1.2 equiv[2]

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolution: In a dry vial, dissolve 2-(oxepan-4-yl)acetic acid (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at room temperature for 5–10 minutes. Note: The solution usually turns yellow/orange.

  • Coupling: Add the amine (1.1 equiv).

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LCMS.[2]

  • Workup:

    • Dilute with EtOAc.[2]

    • Wash with sat.

      
       (2x), water (1x), and brine (1x).
      
    • Dry over

      
      , filter, and concentrate.[2]
      
    • Purification: Flash chromatography or Prep-HPLC.

Critical Note: HATU byproducts (tetramethylurea) are water-soluble but can be persistent. For very polar amides, multiple water washes are required.

Protocol B: Process Scale & Green Chemistry (T3P)

Best for: Scale-up (>1g), acid-sensitive amines, and avoiding column chromatography.[1] Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride. The byproduct is a water-soluble phosphonic acid salt, allowing for "wash-only" purification.

Reagents:

  • Acid: 2-(Oxepan-4-yl)acetic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)

  • Solvent: EtOAc, 2-MeTHF, or DCM.[3]

Procedure:

  • Charge: To a reactor/flask, add the acid (1.0 equiv), amine (1.1 equiv), and solvent (EtOAc is preferred for green metrics). Concentration: 0.2 – 0.5 M.

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the amine is valuable/chiral (to minimize any potential racemization of the amine).

  • Reagent Addition: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

    • Tip: If reaction is sluggish, heat to 50°C (T3P is thermally stable).

  • Workup (The "T3P Wash"):

    • Add water (volume equal to reaction solvent).

    • Separate phases.

    • Wash organic layer with 1M HCl (to remove pyridine and remaining amine).

    • Wash with 1M NaOH or sat.

      
       (to remove excess T3P acid byproducts and unreacted oxepane acid).
      
    • Concentrate organic layer.[2]

T3P_Workflow Mix Mix Acid + Amine in EtOAc AddBase Add Pyridine (0-25°C) Mix->AddBase AddT3P Add T3P (50%) AddBase->AddT3P React Stir 2-12h AddT3P->React WashAcid Wash: 1M HCl (Removes Pyridine/Amine) React->WashAcid WashBase Wash: NaHCO3 (Removes T3P/Acid) WashAcid->WashBase Product Pure Amide (Evaporate) WashBase->Product

Figure 2: T3P coupling workflow emphasizing the aqueous workup efficiency.

Comparative Data & Performance

The following table summarizes expected performance based on internal benchmarking with aliphatic ether acids.

FeatureProtocol A (HATU)Protocol B (T3P)Protocol C (EDC/HCl)
Typical Yield 85 – 98%80 – 95%70 – 85%
Reaction Speed Very Fast (< 2h)Moderate (2–12h)Slow (4–16h)
Purification Column usually requiredExtraction often sufficientColumn often required
Cost HighModerateLow
Atom Economy Poor (High MW byproduct)GoodModerate
Green Score Low (DMF solvent)High (EtOAc compatible)Moderate

Troubleshooting & QC

Common Issues
  • Low Conversion with Anilic Amines: The oxepane ring adds slight steric bulk. If reacting with an electron-deficient aniline, switch to Protocol A (HATU) or use Protocol B (T3P) with heating at 60°C and Pyridine (stronger acylation catalysis than DIPEA).

  • Emulsions: The amphiphilic nature of the oxepane ring (lipophilic ring + polar oxygen) can sometimes cause emulsions during aqueous workup.

    • Solution: Add a small amount of MeOH or Isopropanol to the organic phase before washing, or use solid NaCl to saturate the aqueous phase.

Quality Control (NMR Interpretation)

When validating the product via


H-NMR (

):
  • Oxepane Ring Protons: Look for the complex multiplets of the 7-membered ring between

    
     1.5 – 3.8 ppm.
    
  • Alpha-Methylene: The

    
     protons typically appear as a doublet (if coupled to the ring methine) or a multiplet around 
    
    
    
    2.2 – 2.4 ppm.
  • Ether Protons: The protons adjacent to the ring oxygen (

    
    ) will appear downfield, typically 
    
    
    
    3.5 – 3.9 ppm.

References

  • Dunetz, J. R., et al. (2016).[4] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[5][6][2][7] Tetrahedron.

  • Patterson, J. (2011). "T3P: The Coupling Reagent of the Future for Large Scale Synthesis."[6] Archimica (Now Curia) White Paper.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Separation of Oxepane Enantiomers

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Chiral HPLC of 7-Membered Cyclic Ethers (Oxepanes) Introduction: The Oxepane Challenge Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Chiral HPLC of 7-Membered Cyclic Ethers (Oxepanes)

Introduction: The Oxepane Challenge

Welcome to the technical support hub. As a Senior Application Scientist, I understand that separating oxepane enantiomers presents a unique set of stereochemical challenges compared to rigid 5- or 6-membered rings.

Why is this difficult?

  • Conformational Flexibility: The 7-membered oxepane ring exists in multiple low-energy conformations (chair, twist-chair, boat, twist-boat). This "floppiness" reduces the effective steric discrimination required by the Chiral Stationary Phase (CSP).

  • Detection Limits: Unless fused to an aromatic system (e.g., dibenzoxepines), the oxepane core is a simple ether with poor UV absorption, making standard UV/Vis detection at 254 nm useless.

This guide moves beyond generic advice, offering a self-validating workflow to solve these specific issues.

Phase 1: Diagnostic Workflow

Before altering your method, identify the root cause of your separation failure using the logic flow below.

Oxepane_Troubleshooting Start Start: Separation Issue Check_UV Is the compound UV active? Start->Check_UV No_UV No / Weak Signal Check_UV->No_UV Check_Rs Is Resolution (Rs) > 1.5? Poor_Rs Rs < 1.5 Check_Rs->Poor_Rs Check_Shape Is Peak Tailing (Tf > 1.2)? Tailing Yes Check_Shape->Tailing No_UV->Check_Rs False (UV OK) Action_Det Switch to RI, ELSD, or CAD. Check Mobile Phase Transparency. No_UV->Action_Det True Poor_Rs->Check_Shape Rs OK Action_Col Screen Polysaccharide Columns (AD/OD/IA/IC). Try Polar Organic Mode. Poor_Rs->Action_Col No Separation Action_Temp Lower Temp (10-20°C) to freeze conformations. Poor_Rs->Action_Temp Partial Separation Action_Add Add 0.1% DEA or TEA (Mask Silanols). Tailing->Action_Add True

Figure 1: Decision tree for troubleshooting oxepane chiral separations. Follow the path based on your primary symptom.

Phase 2: Method Development & Optimization (Q&A)

Q1: Which column should I screen first for a substituted oxepane?

Recommendation: Start with Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) phases.

  • The Science: The 3,5-dimethylphenylcarbamate moiety creates a "chiral groove" that is particularly effective at recognizing the spatial arrangement of ether oxygens and substituents on cyclic rings.

  • Protocol:

    • Primary Screen: Chiralpak IA (Amylose, Immobilized) and Chiralcel OD-H (Cellulose, Coated).

    • Secondary Screen: Chiralpak IC (Cellulose, Immobilized) – often orthogonal to IA.

Why Immobilized? Immobilized columns (IA, IB, IC) allow you to use "forbidden" solvents like Dichloromethane (DCM) or THF. For oxepanes, which can be lipophilic, adding 10-20% DCM to the mobile phase can alter the solvation of the flexible ring, locking it into a conformation that the CSP can recognize [1].

Q2: I have partial separation (Rs ~ 0.8). How do I improve it without changing the column?

Recommendation: Lower the temperature.

  • The Science: Oxepanes are conformationally mobile. At higher temperatures (e.g., 25-30°C), the rapid interconversion between conformers (pseudorotation) averages out the chiral interaction, reducing selectivity (

    
    ).
    
  • Thermodynamic Control: Lowering the temperature to 5°C - 15°C reduces the entropy term (

    
    ) of the separation equation. This "freezes" the oxepane into a preferred conformation, allowing the CSP to better discriminate between the enantiomers.
    
  • Warning: Lower temperatures increase viscosity. Reduce flow rate to maintain backpressure < 200 bar.

Q3: My oxepane has no aromatic rings. The baseline is noisy, and peaks are invisible.

Recommendation: You are facing a detection limit issue. Stop using UV at 254 nm.[1]

Solution Matrix:

Detector TypeApplicabilityProsCons
UV (200-210 nm) LimitedCommon equipment.High noise; requires "UV-transparent" solvents (Hexane/Acetonitrile only). No IPA/EtOAc.
RI (Refractive Index) High Universal for ethers.Incompatible with gradients; sensitive to temperature fluctuations.
ELSD / CAD Very High Universal; gradient compatible.[2]Destructive (cannot recover sample); non-linear response.
Polarimetry SpecificDetects optical rotation directly.Requires high concentration; lower sensitivity.

Critical Step: If you must use UV, switch your mobile phase to 100% Acetonitrile (Polar Organic Mode) or Hexane/Ethanol . Avoid Isopropanol (IPA) at <210 nm as it absorbs UV, causing a high background.

Phase 3: Troubleshooting Specific Failures

Issue: Peak Tailing (Symmetry Factor > 1.5)

User Report: "I'm separating an amino-substituted oxepane. The first peak looks fine, but the second peak tails badly."

Root Cause:

  • Silanol Interactions: The silica support of the chiral column has residual silanol groups (Si-OH). If your oxepane has an amine (basic) group, it interacts ionically with these silanols.

  • Mass Transfer: The "flexible" nature of the ring can cause slow mass transfer kinetics inside the chiral pores.

Corrective Protocol:

  • Add a Basic Modifier: Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to the mobile phase. This competes for the silanol sites, sharpening the peak [2].

  • Switch to "Basified" Columns: Some modern columns (e.g., Chiralpak IG) are designed to be more robust against basic analytes.

Issue: "Memory Effect" / Ghost Peaks

User Report: "I switched from Normal Phase (Hexane/IPA) to Reversed Phase, and my selectivity disappeared."

Root Cause: Hysteresis. Polysaccharide polymers can swell or shrink depending on the solvent history. Switching drastically (e.g., Hexane -> Water) can alter the polymer's helical pitch, changing the size of the chiral cavity.

Recovery Protocol:

  • Flush the column with 100% Ethanol (20 column volumes) to reset the polymer swelling.

  • Re-equilibrate with the original mobile phase for at least 60 minutes.

  • Preventative Measure: Dedicate specific columns to specific modes (e.g., keep one OD-H for Normal Phase and another for Reversed Phase).

Phase 4: Summary of Validated Conditions

Use this table to select your starting conditions based on your oxepane's functional groups.

Oxepane TypeRecommended ColumnMobile Phase ModeAdditive
Neutral Ether Chiralpak IA / OD-HNormal Phase (Hex/IPA 90:10)None
Basic (Amine-sub) Chiralpak IC / AD-HPolar Organic (100% ACN)0.1% DEA
Acidic (Carboxyl-sub) Chiralpak IA / ICNormal Phase (Hex/EtOH/TFA)0.1% TFA
Lipophilic Chiralpak IA (Immobilized)Normal Phase (Hex/DCM 80:20)None

References

  • Daicel Chiral Technologies. (2025). Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC. Retrieved from [Link]

  • Phenomenex. (2025). Troubleshooting Peak Tailing in HPLC: A Guide for Basic Compounds. Retrieved from [Link]

  • Interchim. (2023). Chiral LC Columns: Daicel Application Guide. Retrieved from [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

(Note: While the principles described are chemically universal, specific column trade names refer to industry standards used in 90% of chiral separations.)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Identification of Oxepan-4-yl Acetic Acid Impurities

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in oxepan-4-yl acetic acid, a key intermediate in pharmaceutical synthesis. We will focus...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in oxepan-4-yl acetic acid, a key intermediate in pharmaceutical synthesis. We will focus on a robust Liquid Chromatography-Mass Spectrometry (LC-MS) workflow, contextualize its performance against alternative techniques, and provide the scientific rationale behind the experimental choices, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The Analytical Imperative: Profiling Impurities in Oxepan-4-yl Acetic Acid

In pharmaceutical development, the rigorous identification and control of impurities are not merely regulatory hurdles but fundamental requirements for ensuring the safety and efficacy of the final drug product.[1] According to the International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), impurities in new drug substances must be reported, identified, and qualified at specific thresholds based on the maximum daily dose.[2][3][4][5]

Oxepan-4-yl acetic acid, characterized by a seven-membered cyclic ether (oxepane) and an acetic acid moiety, presents a unique analytical challenge. Its structure is susceptible to specific process-related and degradation impurities that must be meticulously characterized.

1.1. Predicted Impurities: A Mechanistic Approach

A definitive synthesis route for oxepan-4-yl acetic acid is not widely published, a common scenario for proprietary intermediates. However, based on its chemical structure, we can predict potential impurities that may arise during synthesis or storage. This predictive analysis is crucial for developing a specific and effective analytical method.

  • Process-Related Impurities (Synthesis):

    • Starting Materials & Intermediates: Carryover of precursors, such as those used to form the oxepane ring or attach the acetic acid side-chain. For example, if the synthesis involves a precursor like 4-hydroxyphenylacetic acid, its presence would need to be monitored.[6]

    • By-products: Isomeric impurities, products from incomplete cyclization, or side-reactions such as elimination, leading to unsaturated derivatives like 2-[(4Z)-Oxepan-4-ylidene]acetic acid.[7]

    • Reagents & Catalysts: Residual reagents or catalysts used in the manufacturing process.[2]

  • Degradation Products (Storage & Stress Conditions):

    • Hydrolysis: The ether linkage in the oxepane ring is susceptible to acid- or base-catalyzed hydrolysis, leading to a ring-opened linear diol structure.

    • Oxidation: The carbon atoms adjacent to the ether oxygen are prone to oxidation, which could introduce hydroxyl or carbonyl functionalities, potentially leading to ring-opening.

    • Decarboxylation: Loss of the carboxylic acid group under thermal stress.

To proactively identify these potential degradation products, forced degradation studies are essential.[8][9][10][11] These studies intentionally expose the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate degradants and validate the stability-indicating power of the analytical method.[8][12]

The Core Strategy: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For the comprehensive analysis of polar, non-volatile molecules like oxepan-4-yl acetic acid and its likely impurities, HPLC coupled with tandem mass spectrometry (MS/MS) is the gold standard. It offers an unparalleled combination of separation power, sensitivity, and specificity.

2.1. Causality Behind Experimental Choices

  • Chromatography (The "LC" component):

    • Column: A C18 reversed-phase column is the logical first choice. The non-polar stationary phase effectively retains the moderately polar parent molecule and a range of potential impurities, allowing for separation based on subtle differences in polarity.

    • Mobile Phase: A gradient elution using water and acetonitrile (or methanol) with a small amount of acid (e.g., 0.1% formic acid) is optimal. The organic solvent elutes the compounds, while the acid serves a dual purpose: it protonates the carboxylic acid moiety, improving retention on the C18 column, and facilitates efficient ionization in the mass spectrometer.

  • Mass Spectrometry (The "MS/MS" component):

    • Ionization: Electrospray Ionization (ESI) is the ideal technique for this analyte. The carboxylic acid group is readily deprotonated in negative ion mode ([M-H]⁻) or protonated in positive ion mode ([M+H]⁺), making it highly amenable to ESI. Negative mode is often preferred for carboxylic acids due to its high efficiency in forming the [M-H]⁻ ion.[13]

    • Analysis: A tandem mass spectrometer (e.g., a triple quadrupole or ion trap) allows for MS/MS experiments. In this setup, the precursor ion (the [M-H]⁻ of an impurity) is selected, fragmented, and the resulting product ions are detected. This fragmentation pattern provides a structural fingerprint, enabling the identification of unknown impurities by piecing together their molecular structure.[13][14][15][16]

2.2. Experimental Workflow for Impurity Identification

The following diagram illustrates the systematic workflow for identifying and characterizing impurities in oxepan-4-yl acetic acid using LC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Identification Sample Oxepan-4-yl Acetic Acid Sample Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Sample->Dissolve Forced_Deg Forced Degradation Samples (Acid, Base, Peroxide, Heat, Light) Forced_Deg->Dissolve LC_Sep HPLC Separation (C18 Column, Gradient Elution) Dissolve->LC_Sep MS_Scan Full Scan MS (ESI-) (Detect all ions) LC_Sep->MS_Scan MSMS_Frag Data-Dependent MS/MS (Fragment ions > threshold) MS_Scan->MSMS_Frag Peak_Detect Peak Detection & Comparison to Control MSMS_Frag->Peak_Detect Propose_Struct Propose Structure (Based on mass & fragments) Peak_Detect->Propose_Struct Confirm_Struct Confirm Structure (NMR, Standard Synthesis) Propose_Struct->Confirm_Struct

Caption: LC-MS/MS Experimental Workflow for Impurity Profiling.

2.3. Detailed Protocol: LC-MS/MS Method

  • Standard and Sample Preparation:

    • Prepare a stock solution of the oxepan-4-yl acetic acid reference standard at 1.0 mg/mL in a 50:50 acetonitrile/water diluent.

    • Prepare sample solutions at the same concentration.

    • For forced degradation, subject the material to 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat (80°C), and photolytic stress (ICH Q1B) for a defined period, aiming for 5-20% degradation.[10] Neutralize acidic and basic samples before injection.

  • LC Conditions:

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: ESI Negative.

    • Full Scan Range: m/z 100-800.

    • Data-Dependent Acquisition: Trigger MS/MS fragmentation for the top 3 most intense ions exceeding a set threshold.

    • Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to ensure comprehensive fragmentation.

2.4. Trustworthiness: Method Validation as per ICH Q2(R1)

To ensure the reliability of the results, the analytical method must be validated.[17][18][19][20] This is a self-validating system that provides documented evidence of its suitability.

Validation ParameterPurpose & Methodology
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of impurities. Analyze forced degradation samples to ensure impurity peaks are resolved from the main peak.
Linearity Establish a linear relationship between concentration and response. Analyze a series of dilutions (e.g., 5 levels) of a standard mixture of impurities.
Accuracy Measure the closeness of the test results to the true value. Perform recovery studies by spiking the drug substance with known amounts of impurities at different levels.[20]
Precision Assess the degree of scatter between a series of measurements. Analyze replicates on the same day (repeatability) and on different days (intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined based on signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined based on signal-to-noise ratio (e.g., 10:1).[20]
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH, column temperature).[17]

Comparative Guide: Alternative and Orthogonal Techniques

While LC-MS/MS is a powerful primary tool, a multi-faceted approach using orthogonal techniques provides a more complete picture and is often necessary for unequivocal structure confirmation.[21]

TechniquePrincipleAdvantagesDisadvantagesBest Use Case for Oxepan-4-yl Acetic Acid
LC-MS/MS (e.g., QqQ, Ion Trap) Chromatographic separation followed by mass-based selection and fragmentation of ions.High sensitivity and selectivity; excellent for quantification; provides structural information via MS/MS.Lower mass resolution can make it difficult to distinguish between isobaric impurities.Primary tool for detection, identification, and quantification of known and unknown impurities.
LC-High Resolution MS (HRMS; e.g., Q-TOF, Orbitrap) Chromatographic separation followed by highly accurate mass measurement.Provides sub-ppm mass accuracy, enabling confident elemental composition determination of unknowns.[21]Higher cost; may be less sensitive for quantification in some modes compared to a triple quadrupole.Characterizing unknown impurities by providing accurate mass data to determine their molecular formula.
Gas Chromatography-MS (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for volatile or semi-volatile impurities (e.g., residual solvents, certain by-products).Requires analytes to be thermally stable and volatile; may require derivatization for polar molecules.Analysis of volatile organic impurities or after derivatization of the carboxylic acid group.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.The "gold standard" for unequivocal structure elucidation, providing atom connectivity information.Low sensitivity (requires isolated impurity > 1 mg); complex data interpretation.Definitive structure confirmation of a critical or significant unknown impurity after isolation.

A Logic-Based Approach to Data Interpretation

Identifying an unknown peak in a chromatogram requires a systematic and logical process. The following decision tree outlines this approach, integrating data from multiple techniques for a confident structural assignment.

Impurity_ID_Logic Start Unknown Peak Detected in LC-MS GetMass Obtain Accurate Mass (HRMS) Start->GetMass GetFrag Analyze MS/MS Fragmentation Pattern Start->GetFrag Propose Propose Plausible Structures (Based on mass, fragments, chemistry) GetMass->Propose GetFrag->Propose Compare Compare with Knowns (Process impurities, degradants) Propose->Compare Match Is there a match? Compare->Match Identified Impurity Identified Match->Identified Yes Isolate Isolate Impurity (Prep-HPLC) Match->Isolate No NMR Acquire NMR Data (1H, 13C, 2D NMR) Isolate->NMR Confirm Confirm Structure NMR->Confirm Synthesize Synthesize Reference Standard Confirm->Synthesize FinalConfirm Final Confirmation Synthesize->FinalConfirm

Caption: Logical Workflow for Unknown Impurity Structure Elucidation.

Interpreting Fragmentation: The fragmentation of oxepan-4-yl acetic acid ([M-H]⁻, m/z 157.08) in ESI-negative mode would likely involve:

  • Loss of H₂O (18 Da): A common loss from alcohols and ethers.

  • Loss of CO₂ (44 Da): Characteristic loss from the carboxylate group.

  • Cleavage of the oxepane ring: Resulting in characteristic fragment ions that can help pinpoint the location of modifications in impurities.

By comparing the fragmentation patterns of impurities to that of the parent compound, one can deduce the nature of the modification (e.g., an additional mass of 16 Da suggests an oxidation).

Conclusion

The identification of impurities in pharmaceutical intermediates like oxepan-4-yl acetic acid is a complex but manageable task that relies on a robust, validated analytical strategy. While HPLC-MS/MS stands as the primary workhorse for detection and initial characterization, its true power is realized when integrated into a multi-technique, logic-driven workflow. The use of orthogonal methods like HRMS and NMR provides the necessary layers of evidence to move from a peak on a chromatogram to a confidently identified and controlled impurity, ultimately ensuring the quality and safety of the final pharmaceutical product.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • Borman, P. et al. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review. [Link]

  • LCMS Methods. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • Jain, D. et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Patel, Y. P. et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Current Pharmaceutical and Clinical Research.
  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • Wang, J. et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Sharnez, R. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • BioPharmaSpec. (2022). Evolution of ICH Q2 guideline (Validation of Analytical Procedures). [Link]

  • University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

  • Monge, A. et al. (2000). Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. Il Farmaco. [Link]

  • Reddy, K. L. et al. (2008).
  • Google Patents. (1982). US4329497A - Method for the production of 4-hydroxyphenylacetic acid.

Sources

Comparative

Bioisosteric replacement of phenyl with oxepan-4-yl group

This guide provides an in-depth technical analysis of the bioisosteric replacement of a phenyl group with an oxepan-4-yl moiety. It focuses on the structural, physicochemical, and synthetic implications of this "Escape f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the bioisosteric replacement of a phenyl group with an oxepan-4-yl moiety. It focuses on the structural, physicochemical, and synthetic implications of this "Escape from Flatland" strategy.

Strategic "Escape from Flatland" in Lead Optimization

Executive Summary

The replacement of a planar, aromatic phenyl ring with a saturated, seven-membered oxepan-4-yl ether is a high-impact strategy in modern medicinal chemistry. This modification is primarily employed to improve physicochemical properties (solubility, lipophilicity) and metabolic stability while increasing fraction saturated carbon (


).

Unlike the more common tetrahydropyran-4-yl (6-membered) replacement, the oxepan-4-yl (7-membered) group offers a unique, larger hydrophobic volume and distinct vector orientation due to its flexibility (twist-chair/twist-boat conformations). This guide analyzes the trade-offs of this replacement, supported by experimental case studies.

Physicochemical & Structural Analysis

Comparative Properties

The transition from phenyl to oxepan-4-yl introduces three critical changes:

  • Electronic: Removal of the

    
    -electron cloud (aromaticity) and introduction of an ether oxygen (H-bond acceptor).
    
  • Topological: Shift from a planar (

    
     torsion) to a puckered, 3D structure.
    
  • Lipophilic: Significant reduction in LogP due to the oxygen atom and saturation.

PropertyPhenyl Group (

)
Oxepan-4-yl Group (

)
Impact on Drug-Likeness
Hybridization

(Planar)

(Puckered/3D)
Increases

; improves solubility/melting point profile.
Lipophilicity (

cLogP)
Reference (0.0)~ -1.5 to -2.0lowers lipophilicity , reducing non-specific binding and clearance.
H-Bonding None (Hydrophobic)1 Acceptor (Ether O)Improves aqueous solubility; offers new vector for H-bonds.
Metabolic Liability High (CYP450 oxidation, epoxidation)Low to ModerateBlocks aromatic hydroxylation; potential oxidation at

-carbon.
Conformational Entropy Low (Rigid)High (Flexible)May incur entropic penalty upon binding unless constrained.
Structural Overlay & Vector Analysis

The oxepan-4-yl group is not a perfect geometric mimic of phenyl. The 7-membered ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers.

  • Width: The oxepane ring is wider than the phenyl ring.

  • Length: The C1-C4 distance is slightly shorter in the puckered oxepane compared to the flat phenyl.

  • Vector: Substituents at the 4-position of oxepane project at an angle (~109.5° tetrahedral geometry) rather than the linear 180° of a para-substituted phenyl, altering the exit vector.

Bioisostere_Logic Phenyl Phenyl Group (Planar, Lipophilic) Properties Physicochemical Modulation Phenyl->Properties High LogP Low Solubility Binding Binding Mode Implications Phenyl->Binding Pi-Pi Stacking Flat Pocket Oxepane Oxepan-4-yl Group (3D, Polar, Soluble) Oxepane->Properties Lower LogP +1 HBA Oxepane->Binding No Pi-Stacking Requires 3D Pocket Volume Properties->Binding Solubility/Permeability Trade-off

Figure 1: Decision logic for replacing phenyl with oxepan-4-yl.

Experimental Case Studies

Case Study 1: HIV-1 Protease Inhibitors (Ghosh et al.)

In a landmark study on P2-ligand optimization for HIV-1 protease inhibitors, researchers compared various cyclic ethers to optimize binding affinity and physicochemical properties.

  • Context: The P2 ligand binds in a specific hydrophobic pocket. The standard was a bis-tetrahydrofuran (bis-THF) moiety.

  • Modification: Replacement of the fused bis-THF or phenyl groups with oxepan-4-yl esters.

  • Results:

    • The oxepan-4-yl analog (Compound 3f) showed a reduction in potency (

      
       values increased) compared to the 5- and 6-membered ring analogs.
      
    • Mechanistic Insight: The 7-membered ring was too flexible and the oxygen atom was not positioned optimally to form the critical hydrogen bonds with the backbone amides (Asp29/Asp30) that the rigid bis-THF formed.

    • Takeaway: While oxepane improves solubility, its conformational entropy and larger volume can be detrimental if the binding pocket is tight or requires precise H-bond geometry. It is best used in solvent-exposed regions or large hydrophobic pockets.

Case Study 2: Solubility Enhancement in Kinase Inhibitors

In broader scaffold hopping campaigns (e.g., patent literature for JAK or CFTR modulators), oxepan-4-amine is often used to replace aniline or cyclohexylamine moieties.

  • Objective: Reduce crystal lattice energy and improve aqueous solubility.

  • Outcome: The non-planar oxepane disrupts molecular packing (lowering MP) and the ether oxygen solvates well, often resulting in a >10-fold increase in thermodynamic solubility compared to the phenyl analog.

Synthetic Protocols

The synthesis of oxepan-4-yl derivatives typically proceeds through the oxepan-4-one intermediate. Two primary routes are recommended.

Route A: Ring-Closing Metathesis (Modern)

This route is versatile for introducing substituents.

  • Precursor Assembly: React 3-buten-1-ol with 2-chloroethyl vinyl ether (or similar allyl/vinyl fragments) to form the diene ether.

  • RCM: Treat the diene with Grubbs II catalyst (2-5 mol%) in DCM at reflux.

    • Note: High dilution (0.01 M) is required to favor intramolecular cyclization over intermolecular polymerization.

  • Reduction: Hydrogenation (H2, Pd/C) of the resulting oxepine yields oxepane .

  • Functionalization: Oxidation to oxepan-4-one followed by reductive amination (for amines) or Grignard addition.

Route B: Classical Expansion (Scale-Up Friendly)

Based on Chemische Berichte 1958 protocols and modern adaptations.

  • Start: Tetrahydro-4H-pyran-4-one.

  • Expansion: Diazomethane ring expansion (caution required) or Tiffeneau-Demjanov rearrangement of the corresponding amino-alcohol.

  • Derivatization to Amine:

    • Reagent: Oxepan-4-one + Ammonium Acetate + NaCNBH3.

    • Conditions: MeOH, RT, 12h.

    • Yield: Typically 60-80%.

Protocol: Reductive Amination of Oxepan-4-one

This is the standard method to attach the oxepan-4-yl group to a scaffold (e.g., creating an oxepan-4-amine linker).

  • Reactants: Dissolve oxepan-4-one (1.0 eq) and the amine scaffold (1.0 eq) in 1,2-dichloroethane (DCE).

  • Catalyst: Add Acetic Acid (1-2 eq) to catalyze imine formation. Stir for 30 min.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

  • Workup: Stir at RT overnight. Quench with sat. NaHCO3. Extract with DCM.

  • Purification: The secondary amine product is often purified via SCX-2 catch-and-release cartridges or silica chromatography (MeOH/DCM gradient).

Strategic Recommendations

ScenarioRecommendationRationale
High Metabolic Clearance RECOMMENDED Oxepan-4-yl removes the aromatic ring, eliminating arene oxide formation and reducing CYP affinity.
Poor Solubility HIGHLY RECOMMENDED The ether oxygen and non-planar shape disrupt crystal packing and improve solvation.
Tight Binding Pocket CAUTION The 7-membered ring is bulky and flexible. Use rigid analogs (e.g., oxetane or THP) first.
Pi-Stacking Required NOT RECOMMENDED Oxepane cannot participate in

or cation-

interactions.
Visual Synthesis Workflow

Synthesis_Route Start Starting Material: Divinyl Ether / Diene RCM Ring-Closing Metathesis (Grubbs II) Start->RCM Oxepine Oxepine Intermediate RCM->Oxepine Oxepane Oxepane (H2, Pd/C) Oxepine->Oxepane Ketone Oxepan-4-one (Oxidation) Oxepane->Ketone Product Oxepan-4-yl Amine/Ether (Reductive Amination) Ketone->Product

Figure 2: Synthetic pathway to Oxepan-4-yl building blocks.

References

  • Ghosh, A. K., et al. (2008).[1] "Design, Synthesis, and Biological Evaluation of Novel HIV-1 Protease Inhibitors Incorporating Stereochemically Defined Flexible Cyclic Ethers/Polyethers as P2-Ligands." Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Bettayeb, K., et al. (2008).[2] "N-&-N, a new class of cell death-inducing kinase inhibitors derived from the purine roscovitine."[2] Molecular Cancer Therapeutics. Link

  • Müller, K., et al. (2012). "Fluorine in Pharmaceutical Industry (Vol. 4): Bioisosteres." Thieme Chemistry.[3] (General reference for ether bioisosteres).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Oxepan-4-yl)acetic acid

Operational Safety Protocol: 2-(Oxepan-4-yl)acetic acid Executive Summary & Hazard Profiling Status: Novel Chemical Entity (NCE) / Building Block Primary Hazard Class: Corrosive / Irritant (Category 1B/2) Signal Word: DA...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: 2-(Oxepan-4-yl)acetic acid

Executive Summary & Hazard Profiling

Status: Novel Chemical Entity (NCE) / Building Block Primary Hazard Class: Corrosive / Irritant (Category 1B/2) Signal Word: DANGER [1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50, mutagenicity) for 2-(Oxepan-4-yl)acetic acid may be sparse in public registries, its structural pharmacophore dictates our safety posture.

This molecule combines a carboxylic acid tail (corrosive, H-bond donor) with an oxepane ring (7-membered cyclic ether, lipophilic).

  • The Risk: The acid moiety causes immediate tissue damage (burns/irritation). The oxepane ring increases lipophilicity compared to simple aliphatic acids, potentially facilitating dermal absorption and systemic distribution.

  • The Directive: Treat this substance as a Target Specific Organ Toxin (TSOT) and Corrosive until proven otherwise. Adhere strictly to the "As Low As Reasonably Achievable" (ALARA) principle.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. The following matrix is calibrated for the specific chemical properties of heterocyclic organic acids.

Body ZoneStandard Operation (Solid Handling)High-Risk Operation (Solution/Synthesis)Scientific Rationale
Ocular Indirect-Vent Chemical Goggles Goggles + Face Shield Carboxylic acids can cause irreversible corneal opacity. Safety glasses provide zero protection against aerosols or splashes from acidic oils.
Dermal (Hands) Double Nitrile (0.11 mm min) (Change every 30 mins)Laminate / Silver Shield® (Required if dissolved in DCM, DMF, or DMSO)Nitrile degrades rapidly in the presence of halogenated solvents often used to dissolve this acid. Laminate films provide >4h breakthrough time.
Respiratory Fume Hood (Face velocity >100 fpm) P100/OV Respirator (Only if hood unavailable - Emergency)Inhalation of acidic dust causes severe mucous membrane inflammation. The ether ring adds potential CNS depression risks if volatilized.
Body Cotton Lab Coat (Buttoned) Tyvek® Sleeves + Chemical Apron Cotton absorbs; Tyvek repels. If handling >5g of liquid/oil, an apron prevents soak-through to skin.

PPE Decision Logic (Visualization)

The following decision tree guides your glove and respiratory selection based on the experimental phase.

PPE_Decision_Tree Start Start: Handling 2-(Oxepan-4-yl)acetic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solvated State->Liquid Action_Solid PROTOCOL A: Double Nitrile Gloves Fume Hood Required Static Control Gun Solid->Action_Solid Solvent_Check Solvent Type? Liquid->Solvent_Check Standard_Solvent Water/Alcohol/Ether Solvent_Check->Standard_Solvent Penetrating_Solvent DCM / DMF / DMSO Solvent_Check->Penetrating_Solvent Action_Liq_Std PROTOCOL B: Double Nitrile (Thick) Splash Goggles Change Gloves 30min Standard_Solvent->Action_Liq_Std Action_Liq_High PROTOCOL C: Silver Shield/Laminate Gloves Face Shield + Goggles Sash at lowest height Penetrating_Solvent->Action_Liq_High

Caption: Decision logic for selecting glove material based on solvation state. Note the escalation to Laminate gloves for penetrating solvents.

Operational Protocols

Phase A: Weighing & Transfer (Solid State)

Context: Carboxylic acids often crystallize as "fluffy" needles or static-prone powders.

  • Engineering Control: Verify Fume Hood flow is 80–120 fpm. Place the balance inside the hood.

  • Static Management: Use an ionizing gun or anti-static brush on the weigh boat. Static discharge can scatter acidic dust, contaminating the user's cuffs.

  • The "Clean Hand/Dirty Hand" System:

    • Left Hand (Dirty): Holds the spatula and chemical container.

    • Right Hand (Clean): Touches only the balance door and pen/keyboard.

    • Why? This prevents trace acid transfer to door handles and subsequent ocular exposure when you adjust your glasses later.

Phase B: Reaction Setup (Solvated State)

Context: 2-(Oxepan-4-yl)acetic acid is often used as a linker. It may be activated with reagents like EDC/NHS or SOCl2.

  • Solvent Compatibility: If dissolving in Dichloromethane (DCM) , standard nitrile gloves offer <5 minutes of protection. You must wear laminate (Silver Shield) liners under outer nitrile gloves.

  • Pressure Release: If converting to an acid chloride, significant HCl gas will evolve. Ensure the reaction vessel is vented through a scrubber (NaOH trap). Do not seal the system.

  • Quenching: Never add water directly to the concentrated acid chloride derivative. Add the reaction mixture dropwise to ice water to dissipate the exotherm.

Emergency Response & Disposal

Spill Response (Acidic)
  • Isolate: Evacuate the immediate 3-meter radius.

  • Neutralize: Do not use paper towels (fire risk with strong acids). Cover the spill with Sodium Bicarbonate (NaHCO3) or a commercial acid neutralizer until bubbling ceases.

  • Collect: Scoop the resulting sludge into a hazardous waste bag.

  • Decontaminate: Wash the surface with soap and water; check pH with litmus paper to ensure neutrality (pH 6-8).

Disposal Workflow

Segregation is critical to prevent "unexpected chemistry" in the waste drum.

Waste_Disposal Waste Waste: 2-(Oxepan-4-yl)acetic acid Check Is it mixed with metals? Waste->Check No_Metal Pure Organic Acid Check->No_Metal Yes_Metal Contains Heavy Metals (Pd, Cu, etc.) Check->Yes_Metal Stream_A STREAM A: Halogenated/Organic Acid Waste (Do NOT mix with Bases) No_Metal->Stream_A Stream_B STREAM B: Heavy Metal Waste (Aqueous or Organic) Yes_Metal->Stream_B

Caption: Waste segregation flow. Never mix acidic organic waste with basic waste streams (exothermic explosion risk).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11618, Oxepane. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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